molecular formula C13H10N2O2 B12605398 Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- CAS No. 647825-14-7

Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-

Katalognummer: B12605398
CAS-Nummer: 647825-14-7
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: XQCYAELSDWDEGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of an ethanone group attached to a pyridoindole structure, which includes an oxido group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- typically involves the acetylation of beta-carboline derivatives. One common method includes the reaction of beta-carboline with acetyl chloride under controlled conditions to yield the desired product . Another approach involves the oxidation of carboline derivatives followed by acetylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)- is unique due to the presence of the oxido group at the 2-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties .

Eigenschaften

CAS-Nummer

647825-14-7

Molekularformel

C13H10N2O2

Molekulargewicht

226.23 g/mol

IUPAC-Name

1-(2-hydroxypyrido[3,4-b]indol-1-yl)ethanone

InChI

InChI=1S/C13H10N2O2/c1-8(16)13-12-10(6-7-15(13)17)9-4-2-3-5-11(9)14-12/h2-7,17H,1H3

InChI-Schlüssel

XQCYAELSDWDEGS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C(=C3C=CC=CC3=N2)C=CN1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.